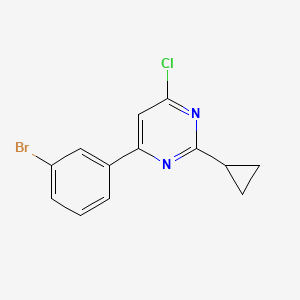

4-(3-Bromophenyl)-6-chloro-2-cyclopropylpyrimidine

Overview

Description

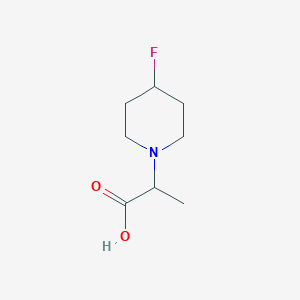

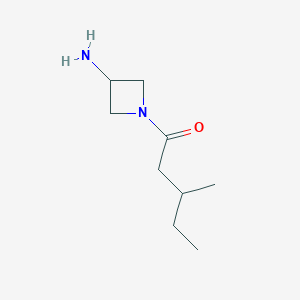

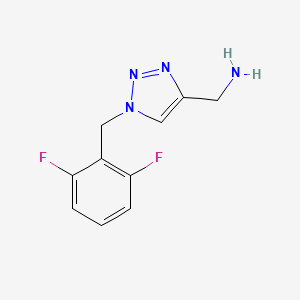

The compound “4-(3-Bromophenyl)-6-chloro-2-cyclopropylpyrimidine” is likely to be an organic compound containing a pyrimidine ring which is a heterocyclic aromatic ring structure similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a bromophenyl group and a chloro group attached to the pyrimidine ring, and a cyclopropyl group attached to the second position of the ring.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrimidine ring, followed by the introduction of the bromophenyl, chloro, and cyclopropyl groups. The exact methods would depend on the specific reagents and conditions used .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrimidine ring, with the various substituents attached. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The bromophenyl and chloro groups could potentially undergo substitution reactions, while the cyclopropyl group could potentially undergo ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. These could include properties such as its melting point, boiling point, solubility in various solvents, and stability under various conditions .Scientific Research Applications

- The synthesized compound was screened for its in vitro antifungal behavior against Fusarium oxysporum f.sp. albedinis FAO fungal strains. It exhibited moderate activity, with an inhibition percentage of 46% .

- Although no significant effect was observed against Escherichia coli, Bacillus subtilis, and Micrococcus luteus, the compound’s antibacterial activity warrants exploration .

- Investigating the neurotoxic potential of related pyrazoline derivatives could be valuable. For instance, a newly synthesized pyrazoline derivative showed effects on acetylcholinesterase (AChE) activity and malondialdehyde (MDA) levels in the brain .

- Given the compound’s β-ketoenol functionality, it could be evaluated for antitumor properties. Pyrazoles are known for their antitumor activity .

- β-Ketoenols play a crucial role in coordination chemistry. They form stable complexes with transition metals, offering diverse modes of coordination and functionalities .

- β-Ketoenols have been investigated as drugs against HIV, cancer, and influenza. Their antioxidant and anti-inflammatory properties are also relevant .

Antifungal Properties

Antibacterial Studies

Neurotoxicity Assessment

Cancer Research

Coordination Chemistry

Drug Development

Mechanism of Action

Target of Action

Similar compounds, such as pyrazoline derivatives, have been reported to interact with enzymes like acetylcholinesterase . Acetylcholinesterase is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .

Mode of Action

It’s worth noting that related compounds, such as pyrazoline derivatives, have been shown to affect the activity of acetylcholinesterase . This interaction can lead to changes in nerve pulse transmission, resulting in behavioral changes and body movement impairment .

Biochemical Pathways

Compounds with similar structures have been associated with the modulation of oxidative stress pathways . These compounds can increase the production of reactive oxygen species (ROS) under cellular damage, affecting various cellular components negatively .

Result of Action

Related compounds have been reported to cause changes in behavior and body movement due to their interaction with acetylcholinesterase . They can also increase the production of reactive oxygen species, leading to oxidative stress .

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-(3-bromophenyl)-6-chloro-2-cyclopropylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrClN2/c14-10-3-1-2-9(6-10)11-7-12(15)17-13(16-11)8-4-5-8/h1-3,6-8H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOJSELJKIWTATO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CC(=N2)Cl)C3=CC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Cyclopropyl-8-methylimidazo[1,2-a]pyridine](/img/structure/B1475398.png)